Methyl 5-aminothiazole-2-carboxylate
Overview
Description
Methyl 5-aminothiazole-2-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 5-aminothiazole-2-carboxylate is a derivative of the 2-aminothiazole scaffold, which has been identified as a promising structure in medicinal chemistry and drug discovery research . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives, to which this compound belongs, have shown significant inhibitory activity against various cancerous cell lines . This suggests that these compounds may interact with cellular targets leading to the inhibition of cell proliferation.
Biochemical Pathways
It is known that 2-aminothiazole derivatives have broad pharmacological spectrum . They possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that 2-aminothiazole derivatives have shown significant inhibitory activity against various cancerous cell lines . This suggests that these compounds may lead to the inhibition of cell proliferation, which could potentially result in the reduction of tumor growth.
Biochemical Analysis
Biochemical Properties
Methyl 5-aminothiazole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes, acting as an inhibitor . These interactions are significant as they can modulate various physiological processes, including vasodilation and inflammation.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Additionally, it can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to a decrease in the production of pro-inflammatory mediators and other signaling molecules . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or moisture . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in its biotransformation, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain . Its localization and accumulation can affect its pharmacological activity and therapeutic efficacy.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It has been found to accumulate in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby modulating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-aminothiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by methylation of the resulting aminothiazole . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-aminothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-aminothiazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Methyl 5-aminothiazole-2-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
5-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
methyl 5-amino-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHSJTPNANDGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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